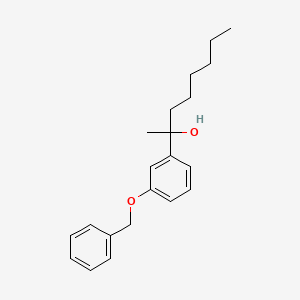
2-(Pyrrolidin-1-yl)ethanethioamide
Übersicht
Beschreibung
2-(Pyrrolidin-1-yl)ethanethioamide is a compound that is structurally related to various pyrrolidine derivatives, which are often studied for their interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally similar compounds, such as those containing pyridinyl and thiophenyl groups, which can be informative for understanding the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related compounds often involves the formation of amides and the use of protecting groups. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids, which can be removed chemically or thermally after polymerization . Similarly, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in acidic conditions . These methods could potentially be adapted for the synthesis of this compound by considering the functional groups present in the molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be quite complex. For example, N,N'-bis(pyridin-n-ylmethyl)ethanedithioamides exhibit a range of conformations, influenced by intramolecular hydrogen bonding and conjugative interactions . These structural analyses are crucial as they can affect the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Chemical reactions involving pyrrolidine derivatives can lead to a variety of products. Acid-catalyzed ring opening of pyrrolidine-1-carboxamides can result in the formation of dibenzoxanthenes and diarylmethanes . Understanding the reactivity of the pyrrolidine ring and the influence of substituents is essential for predicting the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their substituents. For example, the presence of electron-donating or electron-withdrawing groups can affect the electrical conductivity of polymers based on pyrrolidine derivatives . Additionally, the thermal stability of these compounds can be quite high, which is an important consideration for practical applications . These properties are likely to be relevant for this compound as well.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including structures like 2-(Pyrrolidin-1-yl)ethanethioamide, are pivotal in the synthesis of biologically active compounds for treating human diseases. The interest in these scaffolds stems from their ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and offer increased three-dimensional coverage through non-planarity, known as "pseudorotation". These features make pyrrolidine a key scaffold in the design of new compounds with varied biological profiles, showcasing its importance in medicinal chemistry (Li Petri et al., 2021).
Stereochemistry and Pharmacological Profile
The stereochemistry of pyrrolidine derivatives, including compounds structurally similar to this compound, significantly influences their pharmacological properties. Research shows that different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles in drug candidates. This highlights the critical role of stereochemistry in the development of pyrrolidine-based compounds, underscoring the potential for creating effective pharmacological agents with specific desired effects (Veinberg et al., 2015).
Applications in Heterocyclic Compound Synthesis
Pyrrolidine scaffolds are instrumental in the synthesis of heterocyclic compounds, including pyridine, pyrimidine, and pyrrole derivatives. These structures serve as versatile synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones. This makes them valuable in creating a variety of biologically interesting molecules and natural products, suggesting potential research applications for compounds like this compound in developing new therapeutic agents (Negri et al., 2004).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Biochemical Pathways
Given its potential targets, it may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various enzymatic processes .
Result of Action
Based on its potential targets, it may modulate pain perception, influence cell growth and metabolism, and inhibit various enzymatic processes .
Biochemische Analyse
Biochemical Properties
2-(Pyrrolidin-1-yl)ethanethioamide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity and stability. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions or protecting against cellular damage . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites . For instance, it has been shown to influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of amino acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKBBLGKMHPCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519509 | |
| Record name | (Pyrrolidin-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760898-91-7 | |
| Record name | (Pyrrolidin-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



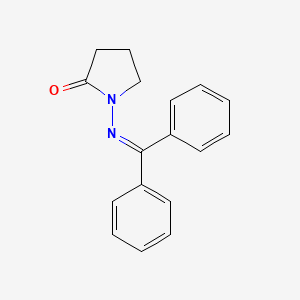
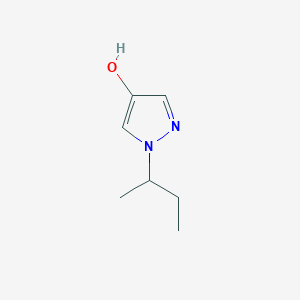

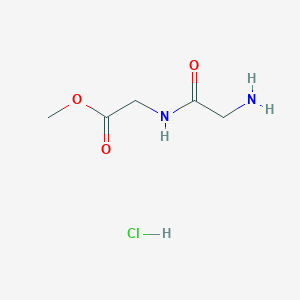

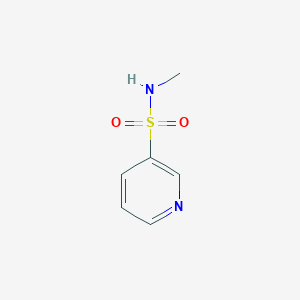

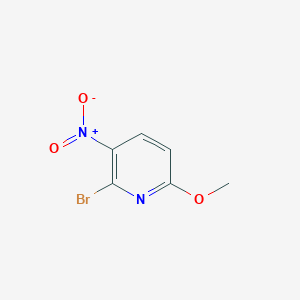

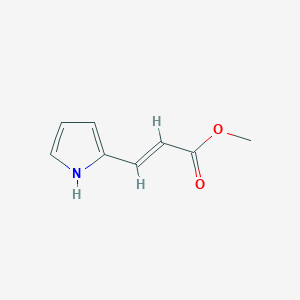
![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)
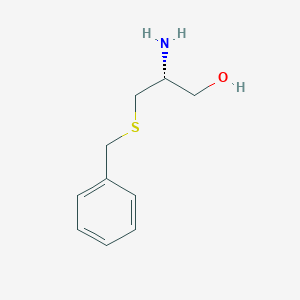
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
